7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole
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Overview
Description
7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole is a complex organic compound known for its unique molecular structure and intriguing properties. This compound is characterized by a benzoxazole ring substituted with a nitro group and a tricyclo[3.3.1.1~3,7~]decane moiety. Its structural complexity makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a methyl-substituted benzoxazole, followed by the introduction of the tricyclo[3.3.1.1~3,7~]decane moiety through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The tricyclo[3.3.1.1~3,7~]decane moiety provides structural rigidity, which can affect the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzoxazole: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety, making it less structurally complex.
7-Methylbenzoxazole: Does not contain the nitro group, resulting in different reactivity and applications.
Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds share the tricyclo[3.3.1.1~3,7~]decane moiety but differ in their functional groups and overall structure.
Uniqueness
7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole stands out due to its combination of a nitro-substituted benzoxazole ring and a tricyclo[3.3.1.1~3,7~]decane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(1-adamantyl)-7-methyl-5-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-10-2-14(20(21)22)6-15-16(10)23-17(19-15)18-7-11-3-12(8-18)5-13(4-11)9-18/h2,6,11-13H,3-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRECVQRYFSDDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)C34CC5CC(C3)CC(C5)C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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